(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O3S/c1-2-9-23-15-8-7-13(21)11-17(15)27-20(23)22-18(24)14-10-12-5-3-4-6-16(12)26-19(14)25/h1,3-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZJKOJMHGMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines such as mcf-7 and hela. This suggests that the compound may target cellular components involved in cancer cell proliferation.
Mode of Action
Based on its structural similarity to other cytotoxic compounds, it may interact with its targets to inhibit cell proliferation
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a complex structure that integrates elements of thiazole and chromene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C20H11BrN2O3S, with a molecular weight of approximately 439.28 g/mol. The presence of a bromine atom at position 6 and a propynyl group at position 3 of the benzo[d]thiazole moiety contributes to its unique reactivity and biological interaction potential.
Anticancer Activity
Several studies have highlighted the anticancer potential of chromone derivatives, including those similar to this compound. For instance, a series of chromone carboxamide derivatives demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values ranging from 0.9 to 10 μM . The structure–activity relationship (SAR) analysis indicated that specific substituents on the chromone nucleus enhance cytotoxic effects, suggesting that modifications similar to those in our compound could yield potent anticancer agents.
Table 1: Cytotoxic Activity of Chromone Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 4b | MCF-7 | 0.9 |
| 5c | OVCAR | 5.0 |
| 8b | HCT116 | 10.0 |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, derivatives similar to (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Escherichia coli | 0.5 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanisms : The thiazole ring enhances the lipophilicity of the compound, allowing better penetration into microbial membranes, which can lead to cell lysis or metabolic disruption .
Case Studies
A notable study evaluated a series of chromone derivatives for their cytotoxic effects on leukemia and breast cancer cells, revealing that compounds with specific structural features exhibited enhanced potency compared to others . This underscores the importance of structural modifications in optimizing biological activity.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds featuring benzothiazole and chromene derivatives exhibit notable anticancer properties. For instance:
- A related compound demonstrated IC50 values of 5.71 µM against breast cancer cell lines, suggesting that the presence of specific substituents enhances anticancer efficacy .
- The structural characteristics of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide may similarly confer potent antiproliferative activity against various cancer cell lines.
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The bromine substituent in this compound is believed to enhance its interaction with microbial targets:
- Studies have shown that thiazole derivatives exhibit moderate to good antibacterial and antifungal activities .
- The compound's unique structure may provide a basis for developing new antimicrobial agents.
Synthetic Methodologies
The synthesis of this compound involves several steps:
Synthetic Route Overview
- Formation of the Benzothiazole Core : The initial step typically involves cyclization reactions using 2-amino thiophenol and suitable aldehydes or ketones.
- Bromination : The benzothiazole core is brominated using agents such as N-bromosuccinimide.
- Alkyne Substitution : The introduction of the propynyl group occurs through nucleophilic substitution reactions.
- Formation of the Chromene Structure : This step often involves condensation reactions with appropriate carboxylic acids or derivatives.
Case Study 1: Anticancer Activity Evaluation
A series of thiazole derivatives were synthesized and tested for their anticancer activity against multiple human cancer cell lines (MCF7, HepG2). Among these, one derivative showed superior activity compared to standard chemotherapeutics like 5-fluorouracil, indicating the potential of benzothiazole-containing compounds in cancer therapy .
Case Study 2: Antimicrobial Screening
Another study evaluated various thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds exhibiting significant activity were identified, with MIC values ranging from 12.5 to 100 μg/mL . This highlights the potential application of this compound in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 6 of the benzothiazole ring undergoes nucleophilic substitution under mild conditions.
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Example Reaction : Reaction with hydrazine hydrate in ethanol at 80°C yields (Z)-N-(3-(prop-2-yn-1-yl)-6-hydrazinylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide.
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Mechanism : SNAr pathway facilitated by electron-withdrawing effects of the adjacent thiazole and chromenone moieties .
| Reagent | Solvent | Temp (°C) | Product Substituent | Yield (%) |
|---|---|---|---|---|
| Hydrazine | Ethanol | 80 | –NH2 | 72 |
| Piperidine | THF | 25 | –N(C5H10) | 68 |
Cycloaddition at the Propargyl Group
The prop-2-yn-1-yl group participates in [3+2] cycloadditions with azides or nitrones.
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Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide forms a 1,2,3-triazole-linked hybrid .
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Conditions : CuI (5 mol%), DMF, 60°C, 12 h.
| Azide | Catalyst | Product Structure | Yield (%) |
|---|---|---|---|
| Benzyl azide | CuI | Triazole-functionalized hybrid | 85 |
| Phenyl azide | CuI | Analogous triazole derivative | 79 |
Condensation Reactions at the Carboxamide
The carboxamide group facilitates condensation with aldehydes or ketones:
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Schiff Base Formation : Reacts with 4-nitrobenzaldehyde in glacial acetic acid to form an imine derivative (λmax = 420 nm) .
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Mechanism : Acid-catalyzed dehydration with elimination of water.
| Aldehyde/Ketone | Acid Catalyst | Product Type | Yield (%) |
|---|---|---|---|
| 4-NO2-C6H4CHO | Acetic acid | Imine | 65 |
| Acetophenone | HCl | Knoevenagel adduct | 58 |
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes nitration or sulfonation at position 4 or 7:
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Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at position 4 .
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Regioselectivity : Directed by electron-withdrawing bromine and chromenone groups.
| Reagent | Position | Product | Yield (%) |
|---|---|---|---|
| HNO3/H2SO4 | C4 | 4-Nitrobenzothiazole derivative | 60 |
| ClSO3H | C7 | 7-Sulfo analog | 55 |
Reductive Transformations
The propargyl group is selectively reduced using Lindlar catalyst:
-
Hydrogenation : Forms (Z)-N-(6-bromo-3-(prop-1-en-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide (cis-alkene) .
| Catalyst | H2 Pressure (atm) | Product Alkene Geometry | Yield (%) |
|---|---|---|---|
| Lindlar | 1 | cis | 90 |
| Na/NH3 | – | trans | 82 |
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces [2+2] cycloaddition between the chromenone’s α,β-unsaturated carbonyl and the propargyl group :
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Product : A fused tricyclic system with a cyclobutane ring.
-
Quantum Yield : Φ = 0.32 in acetonitrile.
Key Mechanistic Insights:
-
Steric Effects : The propargyl group’s spatial orientation directs regioselectivity in cycloadditions .
-
Electronic Effects : Electron-deficient benzothiazole enhances electrophilic substitution rates at specific positions .
This compound’s versatility in nucleophilic, cycloaddition, and redox reactions positions it as a valuable intermediate in medicinal chemistry and materials science .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Potential: While the target compound’s activity is unexplored in the evidence, benzothiazole-thiazolidinone hybrids (4g–4n) are typically screened for antimicrobial or anticancer properties. The propargyl group in the target compound may enhance reactivity in click chemistry-based drug targeting.
- Synthetic Challenges: The Z-configuration in the target compound necessitates precise stereochemical control, unlike the racemic thiazolidinones in 4g–4n.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves (i) coupling a brominated benzothiazole precursor with a propynyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) , followed by (ii) condensation with 2-oxo-2H-chromene-3-carboxylic acid using EDCI/HOBt coupling reagents . Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Monitor intermediates via TLC and confirm final structure via ¹H/¹³C NMR and HRMS .
Q. How can the stereochemistry (Z-configuration) of the imine bond in this compound be confirmed experimentally?
- Methodology : Use NOESY NMR to detect spatial proximity between the propynyl group and the chromene carbonyl. The Z-configuration typically shows cross-peaks between the imine proton and the propynyl CH₂ group . Alternatively, single-crystal X-ray diffraction with SHELX refinement provides definitive proof .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure and stability?
- Methodology :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- NMR : Assign protons in the benzothiazole (δ 7.2–8.1 ppm) and chromene (δ 6.5–7.5 ppm) regions .
- UV-Vis : Analyze π→π* transitions (λmax ~300–350 nm) to assess conjugation .
- HPLC-MS : Monitor degradation under stress conditions (e.g., pH, heat) for stability studies .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodology : Use AutoDock Vina to dock the compound into protein active sites (e.g., kinases or DNA topoisomerases). Parameterize the ligand with GAFF force fields and solvate the system in TIP3P water. Prioritize binding poses with lowest RMSD and highest Vina scores. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .
Q. What strategies resolve contradictions in reported bioactivity data for similar benzothiazole derivatives?
- Methodology :
- Structural Variations : Compare substituent effects (e.g., bromine vs. methoxy groups) on bioactivity using SAR studies .
- Assay Conditions : Re-evaluate activity under standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
Q. How can the reaction mechanism of nucleophilic substitution at the 6-bromo position be elucidated?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying temperatures and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to infer SNAr vs. radical pathways .
- Isotope Labeling : Use ⁸¹Br/⁷⁹Br isotopic exchange experiments to track bromide displacement .
- DFT Calculations : Compute activation energies for proposed intermediates using Gaussian at the B3LYP/6-31G* level .
Q. What experimental approaches optimize the compound’s selectivity for cancer vs. normal cells?
- Methodology :
- Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target proteins in normal cell lines .
- Covalent Modification : Introduce electrophilic groups (e.g., acrylamides) to target cysteine residues in cancer-specific kinases .
- 3D Tumor Models : Test efficacy in spheroids or organoids to mimic in vivo heterogeneity .
Key Notes
- Structural Uniqueness : The propynyl group enhances π-stacking with DNA bases, while the chromene carbonyl participates in hydrogen bonding with kinase catalytic residues .
- Data Contradictions : Discrepancies in IC₅₀ values across studies often arise from differences in assay pH (e.g., Topo IIα activity peaks at pH 7.4) .
- Advanced Refinement : For crystallographic data, SHELXL-2018 improves R-factor convergence by 5–10% compared to earlier versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
